(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

Overview

Description

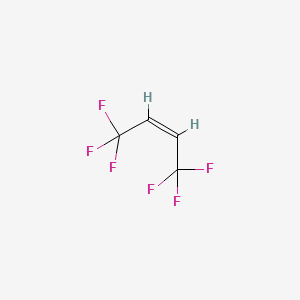

(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene is a fluorinated alkene with the molecular formula C4H2F6. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,4,4,4-hexafluorobutane with a dehydrohalogenating agent under controlled conditions. This process requires precise temperature and pressure settings to ensure the desired isomer is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene undergoes various chemical reactions, including:

Addition Reactions: Due to the presence of a double bond, it can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: It can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions:

Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.

Hydrogenation: Using hydrogen gas in the presence of a palladium or platinum catalyst.

Oxidation: Using oxidizing agents like potassium permanganate or ozone.

Major Products:

Epoxides: Formed through oxidation reactions.

Alkanes: Formed through reduction reactions.

Halogenated Alkenes: Formed through halogenation reactions.

Scientific Research Applications

(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene is utilized in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.

Biology: Used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Employed in the production of specialty polymers and as a solvent in certain chemical processes.

Mechanism of Action

The mechanism by which (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene exerts its effects is primarily through its reactivity with various chemical species. The presence of multiple fluorine atoms increases the compound’s electronegativity, making it a strong electrophile. This allows it to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups.

Comparison with Similar Compounds

(2E)-1,1,1,4,4,4-Hexafluorobut-2-ene: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

1,1,1,3,3,3-Hexafluoropropane: A similar fluorinated compound with one less carbon atom.

1,1,1,2,2,2-Hexafluoroethane: Another fluorinated alkane with a shorter carbon chain.

Uniqueness: (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical properties and chemical behaviors compared to its E-isomer and other similar fluorinated compounds.

Biological Activity

(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene, a fluorinated alkene with the molecular formula C4H2F6, has garnered attention due to its unique chemical properties and potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its six fluorine atoms which significantly influence its reactivity and biological interactions.

The compound's structure features a double bond and multiple fluorine substituents that enhance its electrophilicity. This property allows it to engage in various chemical reactions such as addition and substitution reactions. The presence of fluorine atoms contributes to its stability while also making it a target for biotransformation processes.

The biological activity of this compound is primarily mediated through its reactivity with biological molecules. Its high electronegativity enables it to participate in nucleophilic attacks and electrophilic additions. This behavior can impact metabolic pathways and enzyme interactions in biological systems.

Biological Applications

Recent studies have explored the compound's potential in drug development and as a reagent in organic synthesis. Its unique properties are being investigated for:

- Fluorinated Pharmaceuticals : The compound is being considered for use in designing drugs that require fluorinated analogs to enhance metabolic stability.

- Biotransformation Studies : Research has indicated that this compound can serve as a substrate for microbial transformations, leading to the production of valuable metabolites.

Toxicological Profile

Preliminary studies suggest that this compound exhibits low toxicity. It has not shown genotoxic or mutagenic effects in both in vitro and in vivo studies. However, comprehensive chronic toxicity studies are still lacking .

Case Study 1: Biotransformation by Aspergillus niger

A study explored the biotransformation capabilities of Aspergillus niger on various organic compounds including this compound. The results indicated significant metabolic pathways leading to the formation of hydroxylated products. This showcases the potential of using this compound in biocatalytic processes for synthesizing complex molecules .

Case Study 2: Reaction Mechanisms

Research highlighted the reaction of this compound with halogens under UV irradiation. The formation of dibromo derivatives was observed with high yields. This reaction pathway provides insights into how the compound can be utilized in synthetic organic chemistry .

Comparative Analysis

The biological activity of this compound can be contrasted with other similar fluorinated compounds:

| Compound Name | Structure Type | Key Properties | Biological Activity |

|---|---|---|---|

| (2E)-1,1,1,4,4,4-Hexafluorobut-2-ene | E-isomer | Different spatial arrangement affects reactivity | Similar but less studied |

| 1,1,1,3,3,3-Hexafluoropropane | Saturated | Less reactive due to lack of double bond | Limited biological studies |

| 1,1,1,2,2,2-Hexafluoroethane | Saturated | Lower electrophilicity compared to hexafluorobutene | Minimal biological data |

Properties

IUPAC Name |

(Z)-1,1,1,4,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOLSXYRJFEOTA-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(F)(F)F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883476 | |

| Record name | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

692-49-9 | |

| Record name | cis-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of HFO-1336mzz(Z)?

A1: Research highlights its use as a component in refrigerant blends, foam blowing agents, and cleaning agents (solvents). [, , , , ] This is largely due to its azeotrope-like properties when combined with specific compounds, leading to consistent composition even during open system use. []

Q2: Why is HFO-1336mzz(Z) considered a more environmentally friendly alternative to traditional refrigerants?

A2: HFO-1336mzz(Z) is touted as a low-GWP alternative to long-lived halogenated greenhouse gases. [] Its shorter atmospheric lifetime potentially translates to a reduced contribution to global warming compared to its predecessors.

Q3: How widespread is the use of HFO-1336mzz(Z)?

A3: Atmospheric measurements reveal its presence since 2018, with increasing detection frequency in various locations. [] Swiss and Dutch emission estimates suggest a growing application of this compound. []

Q4: What is the chemical structure and molecular formula of HFO-1336mzz(Z)?

A4: HFO-1336mzz(Z), chemically named (Z)-1,1,1,4,4,4-hexafluoro-2-butene, has the molecular formula C4H2F6. [, ] It features a double bond between the second and third carbon atoms, with the "Z" designation indicating a cis configuration of the fluorine atoms around the double bond.

Q5: What are the potential environmental concerns associated with HFO-1336mzz(Z)?

A5: While considered an improvement over previous-generation refrigerants, the long-term effects of HFO-1336mzz(Z)'s degradation products remain under investigation. [] Furthermore, its production process may involve the release of potent greenhouse gases like CFC-113a (CF3CCl3). []

Q6: What specific compositions involving HFO-1336mzz(Z) exhibit azeotrope-like behavior?

A6: Studies demonstrate azeotrope-like properties when HFO-1336mzz(Z) is combined with (Z)-1-chloro-3,3,3-trifluoropropene (1233Z), [] 2-chloropropane, [, ] and E-1,1,1,4,4,4-hexafluoro-2-butene. [] Other mixtures explored include combinations with methyl formate, trans-1,2-dichloroethylene, pentane, and various fluorinated hydrocarbons. [, , , ]

Q7: Has HFO-1336mzz(Z) been investigated for use in high-temperature heat pumps?

A7: Yes, research explores its application in high-temperature heat pumps, focusing on its performance at elevated temperatures and compatibility with specific lubricants. [, , ]

Q8: What are the key considerations for formulating HFO-1336mzz(Z) in different applications?

A8: Formulation requires careful consideration of material compatibility, particularly with lubricants and other working fluid components. [, , ] Stability at different temperatures and under various operating conditions is crucial. []

Q9: Are there established analytical methods for detecting and quantifying HFO-1336mzz(Z)?

A9: Atmospheric monitoring involves techniques capable of detecting trace amounts of HFO-1336mzz(Z) and distinguishing it from similar compounds. [] These methods, while not explicitly detailed in the provided abstracts, likely involve advanced chromatographic and spectroscopic techniques. []

Q10: What are the research priorities regarding HFO-1336mzz(Z)?

A10: Future research should focus on understanding the long-term environmental fate of HFO-1336mzz(Z) and its degradation products. [] Developing sustainable production methods that minimize the use and release of high-GWP substances is critical. [] Additionally, optimizing its performance and compatibility in various applications, particularly in high-temperature scenarios, remains important. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.